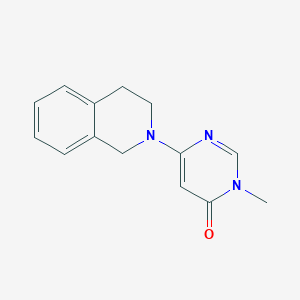![molecular formula C23H27N7O2 B2396708 N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-3,3-dimethylbutanamide CAS No. 1170830-63-3](/img/structure/B2396708.png)
N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-3,3-dimethylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-3,3-dimethylbutanamide” is a pyrazolo[3,4-d]pyrimidine derivative . Pyrazolo[3,4-d]pyrimidines are known for their diverse biological potential, including anticancer activity .
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidines involves a series of transformations including the hydrolysis of ethyl 5-amino-1H-pyrazole-4-carboxylates, cyclization of the carboxylic acids thus obtained to pyrazolo[3,4-d][1,3]oxazin-4(1H)-ones, and treatment of the latter with substituted anilines . The final pyrazolo[3,4-d]pyrimidin-4-one derivatives can also be synthesized from 5-(arylamido)-1H-pyrazole-4-carboxylic acids in the presence of a catalytic amount of anhydrous zinc (II) chloride .Scientific Research Applications
- The compound has been investigated for its potential bioactivity. Researchers have employed ionic organic solids, such as 1,3-bis(carboxymethyl)imidazolium chloride, as catalysts to facilitate the Michael addition of N-heterocycles to chalcones. This methodology was applied to prepare the target compound with moderate yield . The compound’s unique structure and potential bioactivity make it an interesting candidate for further exploration.
- Pyrazolo[3,4-d]pyrimidine derivatives, which share structural features with the compound, have demonstrated significant inhibitory activity. For instance, compounds related to the target structure exhibited potent inhibitory effects against cancer cells, with IC50 values comparable to the control drug sorafenib . Further investigation into the compound’s anticancer potential could be valuable.
- The compound’s structure includes a triazole ring, which is a versatile scaffold for bioactive molecules. The aza-Michael reaction, a powerful synthetic tool, can be used to introduce β-aminocarbonyl derivatives. Exploring the compound’s reactivity in this context could lead to novel heteroarylated carbonyl compounds .
- β-Azolyl ketones, a family of compounds related to the target structure, have been described as efficient components in fungicide, bactericide, and herbicide formulations. Investigating the compound’s potential in these areas could yield valuable insights .
- Both the preparation of the chalcone precursor and the triazole Michael addition to chalcone were carried out with good green metrics. Researchers emphasized the importance of sustainable protocols for synthesizing organic compounds . Further studies could explore greener synthetic routes involving the compound.
- Nitrogen-containing heteroarenes, like the compound, are often present in natural products and biologically active synthetic compounds. Their stability and ability to form hydrogen bonds with “privileged structures” make them valuable in drug design . Investigating the compound’s binding properties and stability could reveal additional applications.
Bioactive Compound Synthesis
Anticancer Properties
Heteroarylated Carbonyl Synthesis
Fungicidal, Bactericidal, and Herbicidal Applications
Green Metrics and Sustainable Synthesis
Stability and Binding Properties
Mechanism of Action
Target of Action
Similar compounds with a pyrazolo[3,4-d]pyrimidine core have been reported to exhibit a broad range of biological activities . Therefore, it’s plausible that this compound could interact with multiple targets, depending on its specific substitutions and functional groups.
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific studies. Compounds with similar structures have been synthesized and shown to have various biological activities . The interaction of this compound with its targets could involve binding to specific receptors or enzymes, leading to changes in cellular processes.
Biochemical Pathways
These could include pathways related to cell proliferation, apoptosis, or other cellular functions .
Result of Action
Based on the activities of similar compounds, potential effects could include changes in cell proliferation, induction of apoptosis, or alterations in other cellular processes .
Future Directions
Pyrazolo[3,4-d]pyrimidines have shown promising anticancer activity and are being explored for their potential antimicrobial properties . The combination of anticancer and antibacterial activities in the same molecule can be particularly advantageous during cancer therapy, where vulnerability to bacterial infections increases . Therefore, these compounds can be considered as new candidates for further optimization as anticancer agents .
properties
IUPAC Name |
N-[2-[1-(3,4-dimethylphenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]-5-methylpyrazol-3-yl]-3,3-dimethylbutanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N7O2/c1-13-7-8-16(9-14(13)2)29-20-17(12-24-29)21(32)27-22(26-20)30-18(10-15(3)28-30)25-19(31)11-23(4,5)6/h7-10,12H,11H2,1-6H3,(H,25,31)(H,26,27,32) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRSGDGIAGXSYAC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)NC(=N3)N4C(=CC(=N4)C)NC(=O)CC(C)(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N7O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-3,3-dimethylbutanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(4-bromo-3-methylphenyl)acetamide](/img/structure/B2396626.png)

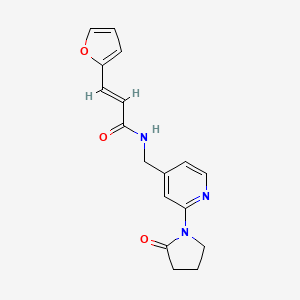
![5-methyl-4-oxo-3-(propan-2-yl)-3H,4H-thieno[2,3-d]pyrimidine-6-carbonyl chloride](/img/structure/B2396630.png)
![N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-bromofuran-2-carboxamide](/img/structure/B2396631.png)
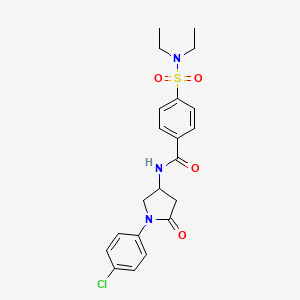
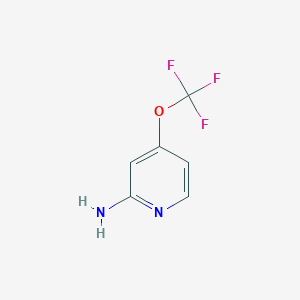

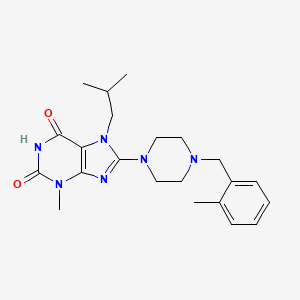
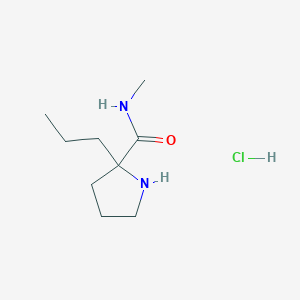
![N'-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-(pyridin-3-ylmethyl)oxamide](/img/structure/B2396645.png)
![7-(4-methoxyphenyl)-2-(4-phenylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2396646.png)
![(5E)-5-[4-(dimethylamino)benzylidene]-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B2396647.png)
